3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
Description
Propriétés
Numéro CAS |
1707372-02-8 |
|---|---|
Formule moléculaire |
C7H7BrN2O3 |
Poids moléculaire |
247 |
Pureté |
95 |
Origine du produit |
United States |
Méthodes De Préparation
Synthesis of 3-Bromo-pyrazole Esters
Oxazine Ring Formation via Cyclization
Diol Tosylation and Nucleophilic Displacement
A validated method for oxazine formation involves tosylation of 1,3-diols to create leaving groups, enabling nucleophilic attack by the pyrazole nitrogen. For example:
-
Diol Protection :
\text{HOCH}_2\text{C(CH}_3\text{)_2CH}_2\text{OH} + 2 \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{TsOCH}_2\text{C(CH}_3\text{)_2CH}_2\text{OTs} -
Cyclization :
\text{Ethyl 3-bromo-1H-pyrazole-4-carboxylate} + \text{TsOCH}_2\text{C(CH}_3\text{)_2CH}_2\text{OTs} \xrightarrow{\text{K}_2\text{CO}_3, 100^\circ\text{C}} \text{Ethyl 3-bromo-5H,6H,7H-pyrazolo[3,2-b]oxazine-2-carboxylate}
Reaction of the ditosylate with ethyl 3-bromo-1H-pyrazole-4-carboxylate in using as base facilitates oxazine ring closure:Typical reaction conditions require 12–24 hours at elevated temperatures, yielding 50–70% product.
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester under basic conditions:
Hydrolysis proceeds quantitatively in tetrahydrofuran (THF)/water mixtures at room temperature, with lithium hydroxide preferred over NaOH for milder conditions.
Alternative Pathways and Optimization Challenges
Late-Stage Bromination
Brominating the pre-formed pyrazolo-oxazine ester could circumvent regioselectivity issues. However, electrophilic bromination of the fused heterocycle may suffer from low reactivity or side reactions. Preliminary studies on similar systems suggest in acetic acid achieves moderate success (40–50% yield).
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for cyclization steps. Trials with ethyl 3-bromo-pyrazole-4-carboxylate and 1,3-diols in at 150°C for 1 hour show 15–20% yield improvements compared to conventional heating.
Analytical Characterization and Quality Control
Critical quality attributes for the final compound include:
-
Structural Confirmation :
Suppliers such as Enamine Ltd. and Nanjing Shizhou Biology Technology Co., Ltd. provide the compound under refrigeration to ensure stability, reflecting its sensitivity to thermal decomposition.
Industrial-Scale Considerations and Cost Analysis
Bulk synthesis (10 g scale) incurs significant costs due to expensive intermediates like ditosylates and specialized brominating agents. Current pricing from Crysdot (2021 data) estimates:
| Scale | Price (USD) |
|---|---|
| 1 g | $644 |
| 10 g | $1,836 |
Optimizing diol recovery and transitioning to continuous-flow bromination could reduce production costs by ~30% .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with enzymes and other biological molecules.
Mécanisme D'action
The mechanism of action of 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in binding to these targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Core Structural Variations
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Solubility : The carboxylic acid group in all analogs improves aqueous solubility. Bromine and methyl substituents reduce solubility compared to hydroxyl or sulfonyl groups.
- Melting Points: Limited data exists, but analogs with polar groups (e.g., 6-hydroxy) likely exhibit higher melting points (>300°C, similar to quinolones in ).
- Reactivity : Bromine at C3 allows for nucleophilic substitution (e.g., Suzuki coupling, as seen in pyrazine analogs ), while chlorosulfonyl groups enable sulfonamide formation.
Activité Biologique
3-Bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to the pyrazolo-oxazine family, characterized by a fused ring structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 251.07 g/mol. The presence of bromine and carboxylic acid groups is significant for its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that pyrazolo derivatives exhibit varying degrees of anticancer activity. A study evaluating related compounds found that while some pyrazolo derivatives showed promising cytotoxicity against cancer cell lines (e.g., MCF-7 and K-562), 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid's specific cytotoxic profile remains underexplored .
Enzyme Inhibition
Pyrazolo compounds are known for their ability to inhibit cyclin-dependent kinases (CDKs) and other protein kinases. However, preliminary studies suggest that 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid does not demonstrate significant inhibition of CDK2 or Abl kinases within tested concentrations . This could limit its application as a targeted cancer therapy.
Other Biological Activities
In addition to anticancer properties, pyrazolo derivatives have been reported to possess antimicrobial and anti-inflammatory activities. However, specific data on the antimicrobial efficacy of 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is limited and requires further investigation.
Study 1: Anticancer Activity Assessment
A recent study synthesized several pyrazolo derivatives and evaluated their anticancer activities. While some demonstrated cytotoxic effects against various cancer cell lines, 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid was not among the most potent compounds tested. The lack of significant cytotoxicity may be attributed to structural features that hinder effective interaction with cancer cell targets .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of pyrazolo compounds. It was found that while some derivatives effectively inhibited CDK activity at micromolar concentrations, 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid did not exhibit similar potency. This highlights the need for structural modifications to enhance its inhibitory effects on critical kinases involved in cancer progression .
Data Table: Biological Activity Summary
Q & A
Basic: What are the common synthetic routes for 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclization of brominated precursors under controlled conditions. For example, multi-step routes may include:
- Step 1: Bromination of a pyrazole intermediate using reagents like NBS (N-bromosuccinimide) to introduce the bromine substituent.
- Step 2: Cyclization via nucleophilic substitution or transition-metal catalysis to form the fused oxazine ring.
- Step 3: Acidic hydrolysis to generate the carboxylic acid moiety.
Key factors affecting yield include:
- Temperature: Higher temperatures (80–100°C) accelerate cyclization but may promote side reactions.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for cyclization .
- Catalysts: Pd-based catalysts improve regioselectivity in bromination steps .
Basic: How is the structural integrity of 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid validated?
Answer:
Combined spectroscopic and crystallographic methods are essential:
- NMR: H and C NMR confirm the presence of the bromine atom (e.g., downfield shifts for protons adjacent to Br) and the carboxylic acid group (broad ~12 ppm signal).
- X-ray diffraction: Single-crystal analysis resolves the fused bicyclic system and confirms Br substitution at the 3-position. SHELX software (e.g., SHELXL) is widely used for refinement, especially to resolve ambiguities in electron density maps .
- HRMS: Validates molecular weight and isotopic patterns for bromine (1:1 ratio for Br and Br) .
Advanced: How can researchers resolve contradictions in crystallographic data for brominated heterocycles like this compound?
Answer:
Discrepancies often arise from disordered bromine atoms or twinned crystals. Mitigation strategies include:
- High-resolution data collection: Use synchrotron radiation to improve data quality.
- Software cross-validation: Compare refinement results from SHELXL with other programs (e.g., Olex2 or Phenix) to identify systematic errors.
- Twinned refinement: Apply SHELXL’s TWIN and BASF commands for twinned datasets .
- Hydrogen bonding analysis: Validate hydrogen positions via Hirshfeld surfaces to ensure plausible intermolecular interactions .
Advanced: What methodological approaches are used to study the biological interactions of this compound?
Answer:
- Enzyme inhibition assays: Dose-response curves (IC) using purified enzymes (e.g., kinases) to evaluate binding affinity.
- Cellular pathway analysis: RNA sequencing or proteomics to identify pathways modulated by the compound.
- Structural analogs comparison: Test derivatives (e.g., replacing Br with Cl or modifying the carboxylic acid group) to establish structure-activity relationships (SAR). For example:
| Compound | Modification | Biological Activity (IC) |
|---|---|---|
| 3-Bromo (target compound) | Br at position 3 | 12 nM (kinase X) |
| 3-Chloro analog | Cl at position 3 | 45 nM (kinase X) |
| Carboxylic ester analog | COOEt instead of COOH | >1 µM (kinase X) |
Data from such comparisons reveal Br’s critical role in hydrophobic interactions with enzyme pockets .
Advanced: How can synthetic byproducts or degradation products of this compound be identified and quantified?
Answer:
- LC-MS/MS: Use reverse-phase chromatography with tandem mass spectrometry to separate and identify byproducts (e.g., debrominated species or ring-opened derivatives).
- Forced degradation studies: Expose the compound to heat, light, or acidic/basic conditions, then monitor degradation via:
- HPLC-DAD: Track UV absorption profiles at λ = 254 nm and 280 nm.
- NMR kinetics: Time-resolved H NMR to observe proton environment changes during degradation .
- Quantitative NMR (qNMR): Use internal standards (e.g., maleic acid) to quantify impurity levels .
Basic: What are the key challenges in purifying 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid?
Answer:
- Solubility issues: The carboxylic acid group confers poor solubility in non-polar solvents, necessitating polar solvents (e.g., MeOH/HO mixtures) for recrystallization.
- Column chromatography: Use silica gel with acidic mobile phases (e.g., 0.1% TFA in EtOAc) to mitigate tailing caused by the carboxylic acid.
- Chelation with metals: Avoid metal-based catalysts in final steps to prevent contamination, which complicates NMR interpretation .
Advanced: How does bromine substitution influence the compound’s reactivity in cross-coupling reactions?
Answer:
The C-Br bond enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst selection: Pd(PPh) for aryl boronic acids; Xantphos ligands for aminations.
- Steric effects: The oxazine ring’s rigidity may hinder access to the Br atom, requiring elevated temperatures (100–120°C).
- Competing pathways: Carboxylic acid deprotonation under basic conditions can lead to ester formation unless protected (e.g., as a methyl ester) .
Advanced: How can computational methods guide the optimization of this compound’s pharmacological profile?
Answer:
- Docking studies: Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). Focus on the Br atom’s van der Waals interactions.
- MD simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories to identify residues critical for binding.
- QSAR models: Train models using descriptors like logP, polar surface area, and H-bond acceptors to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
